3-Bromo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[4,3-b]pyridine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with TRKs, inhibiting their activity . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits this process, thereby preventing the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound has good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its metabolism and hence, its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and differentiation . This is due to its inhibitory effect on TRKs and the subsequent disruption of the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNKFXWUFUOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671930 | |
Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-33-3 | |
Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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